molecular formula C23H30N2O4 B14181352 Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate CAS No. 918155-91-6

Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate

Cat. No.: B14181352
CAS No.: 918155-91-6
M. Wt: 398.5 g/mol
InChI Key: PPVQTTYXZKHCCQ-UHFFFAOYSA-N
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Description

Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields This compound features two dimethylamino groups attached to phenyl rings, which are further connected to an ethyl chain and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate typically involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate has several scientific research applications:

Mechanism of Action

The mechanism by which Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound can also participate in electron transfer reactions, contributing to its diverse biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in various research fields.

Properties

CAS No.

918155-91-6

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

bis[2-[4-(dimethylamino)phenyl]ethyl] propanedioate

InChI

InChI=1S/C23H30N2O4/c1-24(2)20-9-5-18(6-10-20)13-15-28-22(26)17-23(27)29-16-14-19-7-11-21(12-8-19)25(3)4/h5-12H,13-17H2,1-4H3

InChI Key

PPVQTTYXZKHCCQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCOC(=O)CC(=O)OCCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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